2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzylsulfonyl group attached to an acetamide moiety, with a 6-chloro-4-methylbenzo[d]thiazol-2-yl substituent
Mechanism of Action
Mode of Action
The compound, also known as 2-benzylsulfonyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide, exhibits its action through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to the emission of light. The compound shows green emission in solution and solid films due to this ESIPT characteristic .
Result of Action
The compound exhibits significant luminescent properties. Upon coordination with difluoroboron, a noticeable blue shift and enhanced emission are observed due to restricted conformational changes . These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), showing strong emission and low turn-on voltage .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as solvent polarity can affect the ESIPT process and, consequently, the compound’s luminescent properties . More research is needed to fully understand the environmental influences on this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the benzylsulfonyl group is often carried out via sulfonylation reactions using benzylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro substituent on the benzo[d]thiazole ring can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while substitution of the chloro group can result in various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 2-(benzo[d]thiazol-2-yl)-4-(4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of functional groups. The presence of both the benzylsulfonyl and chloro substituents provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-7-13(18)8-14-16(11)20-17(24-14)19-15(21)10-25(22,23)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMEIOBRLOLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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